Methyl 2-(isopropylamino)propionate
Description
Methyl 2-(isopropylamino)propionate is an organic compound featuring a propionate ester backbone substituted with an isopropylamino group. The compound combines the reactivity of an ester group with the basicity of an amine, making it a candidate for pharmaceutical intermediates or specialty chemicals.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl 2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C7H15NO2/c1-5(2)8-6(3)7(9)10-4/h5-6,8H,1-4H3 |
InChI Key |
LSZJHXHDMLYQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2.1 Ethyl 2-Isocyanatopropionate ()
- Structure : Ethyl ester with an isocyanate (-NCO) group.
- Key Differences: The isocyanate group is highly reactive compared to the isopropylamino group, enabling participation in urethane or urea formation.
- Molecular Weight: Not explicitly stated, but likely higher than Methyl 2-(isopropylamino)propionate due to the ethyl and isocyanate groups.
2.2 2-(Diisopropylamino)ethanol ()
- Structure: Ethanol derivative with a diisopropylamino group.
- Key Differences: The hydroxyl group in ethanol contrasts with the ester functionality in this compound, affecting solubility (higher hydrophilicity) and reactivity.
- Applications : Used as a surfactant or pharmaceutical intermediate due to its amine-alcohol structure.
- Basicity: The diisopropylamino group imparts stronger basicity compared to the mono-substituted isopropylamino group in the target compound.
2.3 Methyl 2-(4-Aminophenyl)propionate Derivatives (–11)
- Structure: Propionate esters with aromatic amino groups (e.g., 4-aminophenyl or allylamino substituents).
- Key Differences: The aromatic ring introduces conjugation effects, altering electronic properties and stability.
- Applications: Likely used in organic synthesis or as intermediates for bioactive molecules, differing from aliphatic amino esters like this compound.
Physicochemical Properties
- Volatility: Methyl esters (e.g., Methyl 2-methyl-2-(2-nitrophenyl)propionate, ) generally have lower boiling points than ethyl analogs. The isopropylamino group may reduce volatility due to hydrogen bonding.
- Solubility: Compared to sulfur-containing analogs like Ethyl 2-(methyldithio)propionate (), this compound is likely more polar and water-soluble due to the amine group.
- pH Behavior: Amine-containing esters (e.g., compounds in ) often exhibit pH-dependent solubility. For example, pH ranges of 4.5–6.5 are specified for similar amino-alcohol derivatives, suggesting buffering capacity .
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